6-Ethyl-5-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine
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Description
Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of these compounds often involves various groups forming dihedral angles with the mean plane of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of a template and the principle of bioisosterism .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, but they often involve various groups forming dihedral angles with the mean plane of the pyrimidine ring .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-ethyl-5-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5/c1-2-11-13(15)14(18-9-17-11)19-10-7-20(8-10)12-5-3-4-6-16-12/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSJSQKHGCHJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CN(C2)C3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine |
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